molecular formula C9H11FO2 B1444337 1-Fluoro-4-(2-methoxyethoxy)benzene CAS No. 1174295-65-8

1-Fluoro-4-(2-methoxyethoxy)benzene

Cat. No.: B1444337
CAS No.: 1174295-65-8
M. Wt: 170.18 g/mol
InChI Key: RBTCKTFQFSZUQX-UHFFFAOYSA-N
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Description

1-Fluoro-4-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methoxyethoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the introduction of the fluorine atom and the 2-methoxyethoxy group onto the benzene ring. One common method involves the use of electrophilic aromatic substitution reactions. The synthesis typically starts with the preparation of a suitable benzene derivative, followed by the introduction of the fluorine atom using reagents such as Selectfluor. The 2-methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-4-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: The fluorine atom and the 2-methoxyethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

1-Fluoro-4-(2-methoxyethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-fluoro-4-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

  • 2-Bromo-1-fluoro-4-(2-methoxyethoxy)benzene
  • 4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene

Comparison: 1-Fluoro-4-(2-methoxyethoxy)benzene is unique due to the presence of the fluorine atom at the para position and the 2-methoxyethoxy group. This specific substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substitution patterns.

Properties

IUPAC Name

1-fluoro-4-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTCKTFQFSZUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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